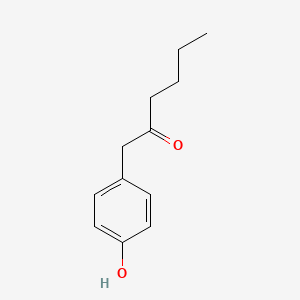

(4-Hydroxyphenyl)hexanone

Description

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)hexan-2-one |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3 |

InChI Key |

PCHHLTVOULTBMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Daidzein (CAS: 486-66-8) shares the 4-hydroxyphenyl group but incorporates a chromenone ring, enabling π-π stacking and hydrogen bonding critical for binding estrogen receptors . In contrast, (4-hydroxyphenyl)hexanone lacks aromatic conjugation beyond the phenyl ring, limiting its bioactivity in similar pathways.

- 4-(4-Chlorophenyl)cyclohexanone (CAS: 14472-80-1) replaces the hydroxyl group with chlorine, increasing hydrophobicity and altering reactivity (e.g., resistance to oxidation compared to phenolic compounds) .

Table 2: Cytotoxic Activity of 4-Hydroxyphenyl Derivatives

- β-carboline derivatives with 4-hydroxyphenyl substitutions exhibit potent cytotoxicity in cancer cell lines (e.g., PC-3 and OVCAR-03) due to intercalation with DNA and inhibition of topoisomerases . The linear structure of (4-hydroxyphenyl)hexanone likely precludes such mechanisms, though its role as a precursor for bioactive molecules remains plausible.

Table 3: Functional Roles in Analytical Chemistry

- In chemical ionization mass spectrometry (CIMS), (4-hydroxyphenyl)hexanone’s high proton affinity (~80–100% ionization efficiency in NH4+-CIMS) makes it superior to simpler ketones like 3-hexanone for quantifying reactive intermediates .

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : AlCl₃ (1.2 equiv) in dichloromethane at 0–5°C.

-

Acylating Agent : Hexanoyl chloride (1.1 equiv).

Mechanistic Insight : The Lewis acid coordinates with the acyl chloride, generating an acylium ion that undergoes electrophilic substitution at the para position of the protected phenol. Demethylation via BBr₃ selectively removes the methyl group without affecting the ketone.

Fries Rearrangement: Thermally Driven Isomerization

The Fries rearrangement offers a route to para-hydroxyphenyl ketones by reorganizing acyloxybenzenes under acidic conditions. For (4-Hydroxyphenyl)hexanone, phenyl hexanoate is heated with AlCl₃ at 120–140°C, inducing migration of the hexanoyl group to the para position.

Key Parameters

Limitations : Competing ortho-product formation (15–20%) necessitates chromatographic separation. Recent advances using ionic liquid catalysts (e.g., [BMIM][AlCl₄]) have improved para-selectivity to 85%.

Condensation of 4-Hydroxyacetophenone with Alkyl Halides

Building on patented methods for triaryl ethanes, this approach extends the carbon chain of 4-hydroxyacetophenone via alkylation. Treatment of 4-hydroxyacetophenone with 1-bromopentane in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) yields (4-Hydroxyphenyl)hexanone after oxidation.

Stepwise Procedure

-

Alkylation :

-

Oxidation :

Advantages : Scalable to multi-kilogram batches with minimal byproducts.

Enzymatic Asymmetric Reduction

Biocatalytic methods enable enantioselective synthesis, particularly for chiral intermediates. Using bakery yeast (Saccharomyces cerevisiae) , 2,2-dimethyl-1,4-cyclohexanedione is reduced to (S)-4-hydroxy-2,2-dimethylcyclohexanone, demonstrating the feasibility of enzymatic ketone synthesis. Adapting this strategy, hexanone precursors could undergo asymmetric hydroxylation using cytochrome P450 enzymes.

Experimental Data

-

Substrate : 1-Phenylhexan-2-one.

-

Enzyme : CYP153A from Bacillus subtilis.

Challenges : Low substrate solubility in aqueous systems limits industrial applicability.

Grignard Reaction Followed by Oxidation

This two-step method involves forming a tertiary alcohol via Grignard addition, followed by oxidation to the ketone.

Protocol

-

Grignard Addition :

-

Oxidation :

Critical Analysis : While efficient, the use of moisture-sensitive reagents increases operational complexity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 72 | 99 | High | Moderate |

| Fries Rearrangement | 70 | 99 | Medium | Low |

| Condensation/Oxidation | 60 | 98 | High | High |

| Enzymatic Reduction | 45 | 90 | Low | High |

| Grignard/Oxidation | 78 | 97 | Medium | Moderate |

Key Insight : Friedel-Crafts and condensation methods balance yield and scalability, whereas enzymatic approaches suit niche applications requiring chirality .

Q & A

Q. What structural features distinguish (4-Hydroxyphenyl)hexanone from related phenolic ketones, and how do these affect its reactivity?

(4-Hydroxyphenyl)hexanone features a six-carbon aliphatic chain (hexanone backbone) with a 4-hydroxyphenyl group attached to the first carbon. This extended chain length increases hydrophobicity compared to shorter-chain analogs like 4-hydroxyacetophenone (ethanone backbone) or 4-hydroxybenzoic acid (carboxylic acid group). The longer chain enhances solubility in organic solvents and reduces hydrogen-bonding capacity, influencing reaction kinetics in nucleophilic additions or condensations . Methodological Insight : Compare analogs using computational tools (e.g., molecular dynamics simulations) or experimental techniques like HPLC retention time analysis under standardized solvent conditions.

Q. What are the recommended synthetic routes for (4-Hydroxyphenyl)hexanone, and how can yields be optimized?

Synthesis typically involves Friedel-Crafts acylation of phenol derivatives with hexanoyl chloride under controlled acidic conditions. Evidence suggests that optimizing reaction temperature (60–80°C) and using Lewis acids like AlCl₃ can improve yields . Competing side reactions (e.g., over-acylation) can be minimized by slow reagent addition and inert atmosphere use. Methodological Insight : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using gradient elution (hexane/ethyl acetate).

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, pKa)?

Predicted values for boiling point (371.5±27.0°C) and pKa (9.77±0.10) often vary due to measurement techniques (e.g., computational vs. experimental). For accurate validation:

- Use differential scanning calorimetry (DSC) for melting/boiling points.

- Perform potentiometric titration to determine pKa in aqueous and non-aqueous media .

Methodological Insight : Cross-reference data from multiple sources (e.g., NIST Chemistry WebBook ) and report measurement conditions explicitly.

Advanced Research Questions

Q. How does the extended aliphatic chain of (4-Hydroxyphenyl)hexanone influence its biological activity compared to curcumin analogs?

The hexanone backbone may enhance membrane permeability in cellular assays, as seen in curcumin analogs with anti-cancer properties. However, the reduced phenolic hydroxyl availability (due to steric hindrance from the chain) could lower antioxidant activity. In vitro studies using MTT assays on cancer cell lines (e.g., HeLa) and ROS scavenging assays are recommended to quantify these effects . Methodological Insight : Pair biological assays with structural analogs (e.g., ethanone or butanone derivatives) to isolate chain-length effects.

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected ring-opening vs. cyclization)?

Contradictions often arise from reaction condition variability. For example:

- Acidic conditions : Protonation of the carbonyl group may favor nucleophilic attack, leading to cyclization (e.g., acetal formation).

- Basic conditions : Deprotonation of the hydroxyl group can trigger unexpected ring-opening, as observed in maleimide derivative syntheses .

Methodological Insight : Use in situ FTIR or NMR to track intermediate formation and adjust pH/reactant stoichiometry iteratively.

Q. How can researchers design stable formulations of (4-Hydroxyphenyl)hexanone for in vivo studies?

The compound’s low aqueous solubility necessitates formulation strategies:

- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability.

- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetyl) to the hydroxyl group for controlled release .

Methodological Insight : Validate stability via accelerated degradation studies (40°C/75% RH) and HPLC purity checks.

Data Analysis and Experimental Design

Q. What analytical techniques are most effective for quantifying (4-Hydroxyphenyl)hexanone in complex matrices?

- HPLC-DAD : Use a C18 column with mobile phase (methanol:water = 70:30) and UV detection at 270 nm.

- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode for high sensitivity in biological samples .

Methodological Insight : Spike matrices with deuterated internal standards (e.g., D₆-(4-Hydroxyphenyl)hexanone) to correct for matrix effects.

Q. How should researchers approach computational modeling of (4-Hydroxyphenyl)hexanone’s electronic properties?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrostatic potential surfaces.

- MD simulations : Model solvation effects in water and DMSO to correlate with experimental solubility data .

Methodological Insight : Validate models against experimental UV-Vis and cyclic voltammetry data.

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling (4-Hydroxyphenyl)hexanone in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.